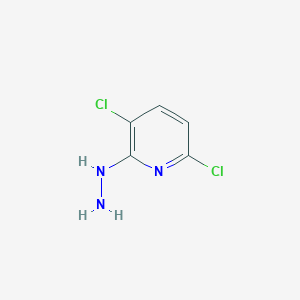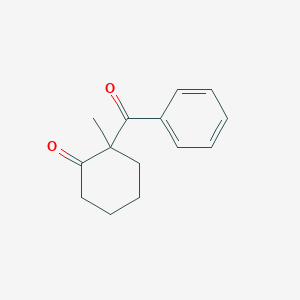![molecular formula C14H28OS2Si B14284197 1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- CAS No. 164669-27-6](/img/structure/B14284197.png)
1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- is an organosulfur compound with a unique structure that includes a dithiane ring and a silyl group
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- can be synthesized through the reaction of 1,3-propanedithiol with a suitable aldehyde or ketone in the presence of a Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound. Common catalysts used in this process include boron trifluoride etherate and titanium tetrachloride .
Industrial Production Methods
Industrial production of 1,3-dithiane derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization to ensure high purity .
化学反応の分析
Types of Reactions
1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the silyl group, leading to the formation of new carbon-silicon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, hydrocarbons
Substitution: New carbon-silicon bonded compounds
科学的研究の応用
1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds and as a building block for complex molecule synthesis.
Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its role in drug design and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize negative charges, making it a useful intermediate in umpolung (polarity inversion) reactions . The silyl group can also participate in reactions, providing additional reactivity and versatility .
類似化合物との比較
Similar Compounds
1,3-Dithiane: A simpler dithiane compound without the silyl group.
1,4-Dithiane: Another dithiane isomer with different reactivity and applications.
2-Trimethylsilyl-1,3-dithiane: A similar compound with a trimethylsilyl group instead of the tert-butyl dimethylsilyl group.
Uniqueness
1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- is unique due to the presence of both the dithiane ring and the silyl group, which provide a combination of stability and reactivity. This makes it a valuable compound for various synthetic applications and research studies .
特性
CAS番号 |
164669-27-6 |
|---|---|
分子式 |
C14H28OS2Si |
分子量 |
304.6 g/mol |
IUPAC名 |
4-[2-[tert-butyl(dimethyl)silyl]-1,3-dithian-2-yl]butanal |
InChI |
InChI=1S/C14H28OS2Si/c1-13(2,3)18(4,5)14(9-6-7-10-15)16-11-8-12-17-14/h10H,6-9,11-12H2,1-5H3 |
InChIキー |
MSIKOLFKGKXYII-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)C1(SCCCS1)CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


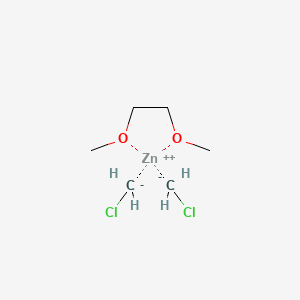

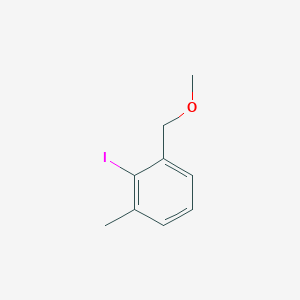

![3H-Cyclopenta[A]azulen-3-one](/img/structure/B14284140.png)
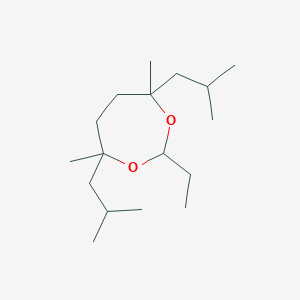
![6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid](/img/structure/B14284149.png)
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)
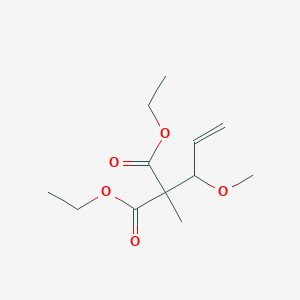

![Acetamide, N-[4-[3-[4-(3-methylphenyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14284174.png)
